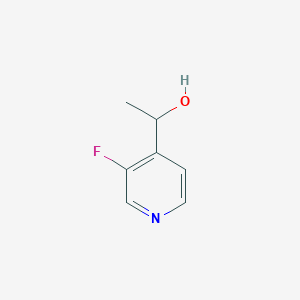

1-(3-Fluoropyridin-4-yl)ethanol

描述

Overview of Fluorinated Pyridine (B92270) Derivatives in Medicinal Chemistry and Chemical Biology

Fluorinated pyridine derivatives represent a cornerstone in modern medicinal chemistry and chemical biology. The strategic incorporation of fluorine atoms into the pyridine ring can profoundly alter the physicochemical properties of the parent molecule. acs.org These alterations often lead to enhanced biological activity, improved metabolic stability, and better membrane permeability. acs.org The high electronegativity of fluorine can influence the acidity (pKa) of nearby functional groups, which in turn can affect how a molecule interacts with its biological target. acs.org

The carbon-fluorine bond is exceptionally strong, which can lend metabolic stability to a drug candidate by blocking sites susceptible to oxidative metabolism. acs.org This enhanced stability often translates to a longer half-life in the body. Furthermore, the introduction of fluorine can influence the conformation of a molecule, locking it into a specific shape that is optimal for binding to a receptor or enzyme. acs.org It is estimated that approximately a quarter of all small-molecule drugs currently on the market contain at least one fluorine atom, a testament to the transformative impact of fluorination in drug discovery. acs.org

The pyridine ring itself is a prevalent scaffold in pharmaceuticals due to its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, with biological macromolecules. When combined, the pyridine core and fluorine substituents create a versatile building block for the design of novel therapeutic agents across a wide range of disease areas.

Significance of the 1-(3-Fluoropyridin-4-yl)ethanol Moiety in Contemporary Chemical Research

While extensive research has been conducted on fluorinated pyridines as a general class, the specific moiety this compound is gaining recognition as a valuable building block in synthetic and medicinal chemistry. Its significance lies in its dual functionality: the fluorinated pyridine ring provides the desirable physicochemical properties discussed previously, while the ethanol (B145695) substituent offers a reactive handle for further chemical modifications.

The chiral center at the carbon bearing the hydroxyl group introduces the potential for stereoselective synthesis, a critical aspect in the development of modern pharmaceuticals where a single enantiomer is often responsible for the desired therapeutic effect. nih.gov The synthesis of enantiomerically pure chiral alcohols is a key focus in the pharmaceutical industry. nih.gov The precursor ketone, 1-(3-Fluoropyridin-4-yl)ethanone, is commercially available, suggesting its utility as a starting material for the asymmetric reduction to (R)- or (S)-1-(3-Fluoropyridin-4-yl)ethanol. These chiral alcohols can then serve as key intermediates in the synthesis of more complex, biologically active molecules.

The commercial availability of this compound and its related ketone underscores their role as building blocks for discovery chemistry. google.com Patent literature reveals the incorporation of structurally similar fluoropyridine moieties into compounds designed as immunomodulating agents and for other therapeutic applications. google.com This suggests that the this compound scaffold is of interest to medicinal chemists for the construction of new chemical entities with potential therapeutic value.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 87674-15-5 | C₇H₈FNO | 141.14 |

| 1-(3-Fluoropyridin-4-yl)ethanone | 87674-21-3 | C₇H₆FNO | 139.13 |

| (3-Fluoropyridin-4-yl)methanol | 870063-60-8 | C₆H₆FNO | 127.12 |

| 1-(3-Chloro-2-fluoropyridin-4-yl)ethanol | 1149586-95-7 | C₇H₇ClFNO | 175.59 |

This table is generated based on data from publicly available chemical supplier databases.

Current Research Gaps and Future Directions for this compound Investigations

Despite its potential, a survey of the scientific literature reveals a notable lack of dedicated academic studies focusing specifically on this compound. While its presence in chemical supplier catalogs and its relationship to patented structures are indicative of its use, detailed investigations into its synthesis, reactivity, and the biological activity of its direct derivatives are not extensively reported in peer-reviewed journals. This represents a significant research gap.

Future research efforts could be productively directed in several areas:

Development of Novel Synthetic Methodologies: While the reduction of the corresponding ketone is a likely route, detailed studies on the asymmetric synthesis of enantiomerically pure (R)- and (S)-1-(3-Fluoropyridin-4-yl)ethanol would be highly valuable. Biocatalytic methods, which often offer high enantioselectivity under mild conditions, could be explored. nih.gov

Exploration of Chemical Reactivity: A systematic investigation of the reactivity of the hydroxyl group and the fluorinated pyridine ring would expand the utility of this compound as a versatile synthetic intermediate. This could include etherification, esterification, and cross-coupling reactions to generate a library of novel derivatives.

Pharmacological Profiling of Derivatives: The synthesis of a diverse library of compounds derived from this compound, followed by their screening in various biological assays, could uncover new lead compounds for drug discovery. Given the prevalence of the fluoropyridine motif in neurologically active and anti-cancer agents, these could be promising areas for investigation.

Structural and Conformational Analysis: Detailed structural studies, for instance, using X-ray crystallography and NMR spectroscopy, of this compound and its derivatives would provide valuable insights into their conformational preferences, which could inform the rational design of new molecules with specific biological targets in mind. acs.org

Structure

3D Structure

属性

IUPAC Name |

1-(3-fluoropyridin-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZUOSCEVQLKCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NC=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 3 Fluoropyridin 4 Yl Ethanol and Its Analogs

Strategic Approaches to the Pyridine (B92270) Core Synthesis for Fluorinated Derivatives

The synthesis of the 3-fluoropyridine (B146971) scaffold, the central structural motif of 1-(3-Fluoropyridin-4-yl)ethanol, can be achieved through various modern organic chemistry methodologies. These approaches offer different advantages in terms of efficiency, regioselectivity, and substrate scope.

Metal-Catalyzed and Organocatalyzed Pyridine Ring Construction

Metal-catalyzed cross-coupling and C-H functionalization reactions have emerged as powerful tools for the construction of highly substituted pyridine rings. Rhodium(III)-catalyzed C-H functionalization, for instance, provides a one-step method for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govnih.gov This method is advantageous due to its straightforward setup, which can be performed on the bench-top in the air. nih.govnih.gov The reaction accommodates a variety of substituents on both the oxime and alkyne partners, offering a versatile route to diverse 3-fluoropyridine derivatives. nih.govnih.gov

While specific organocatalyzed methods for the direct synthesis of 4-substituted-3-fluoropyridines are less commonly reported, the principles of organocatalysis are broadly applied in asymmetric synthesis, including the enantioselective functionalization of pyridine derivatives.

Cycloaddition and Cyclocondensation Reactions for Pyridine Scaffolds

Cycloaddition reactions provide a convergent and efficient strategy for the de novo synthesis of pyridine rings. Copper-catalyzed [3+3] cycloaddition of active methylene isocyanides with difluorocyclopropenes has been developed for the synthesis of highly functionalized 4-fluoropyridines. wm.edu Another notable method is the copper-catalyzed [4+2] cycloaddition of benzyl trifluoromethyl ketimines with 3-acryloyloxazolidin-2-ones, which proceeds through a double C-F bond cleavage to afford multi-substituted 3-fluoropyridines. wikipedia.org

Cyclocondensation reactions, while a classical approach to pyridine synthesis, can also be adapted for the preparation of fluorinated derivatives, often involving the reaction of a 1,5-dicarbonyl compound or its equivalent with an ammonia source.

Photoredox-Mediated Approaches to 3-Fluoropyridine Derivatives

Visible-light photoredox catalysis has gained significant traction as a mild and efficient method for organic synthesis. A notable application in this context is the synthesis of diversely substituted 3-fluoropyridines from two ketone components. nih.gov This reaction involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, catalyzed by fac-Ir(ppy)3 under blue LED irradiation, followed by a one-pot condensation with ammonium acetate. nih.gov This method is highly versatile, tolerating a range of functional groups on the ketone precursors. nih.gov

Stereoselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound is of significant importance.

Enantioselective Reduction of Ketone Precursors

The most direct approach to chiral this compound is the enantioselective reduction of its corresponding ketone precursor, 4-acetyl-3-fluoropyridine. This transformation can be achieved using various catalytic systems.

Biocatalysis offers a highly selective and environmentally friendly option. Microbial enantioselective reduction of acetylpyridine derivatives has been demonstrated to produce optically active 1-(pyridyl)ethanol derivatives with high enantiomeric excess (e.e.). nih.gov For example, various microorganisms can reduce acetylpyridines to the corresponding (S)- or (R)-alcohols with excellent selectivity. nih.gov

Chemical catalysis provides a complementary approach. Asymmetric transfer hydrogenation using catalysts derived from transition metals like ruthenium, rhodium, or iridium with chiral ligands is a well-established method for the enantioselective reduction of ketones. These reactions typically utilize a hydrogen source such as isopropanol or formic acid.

Below is a table summarizing representative results for the enantioselective reduction of acetylpyridine derivatives, which are analogous to 4-acetyl-3-fluoropyridine.

| Catalyst/Microorganism | Substrate | Product Configuration | Yield (%) | e.e. (%) | Reference |

| Candida maris IFO10003 | 5-acetylfuro[2,3-c]pyridine | (R) | 99 | 97 | nih.gov |

| Cell-free extract of C. maris | 5-acetylfuro[2,3-c]pyridine | (R) | >99 | >99 | nih.gov |

Chiral Auxiliary-Mediated Asymmetric Synthesis

An alternative strategy for controlling the stereochemistry of this compound involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct a subsequent diastereoselective transformation. uwindsor.ca After the desired stereocenter is created, the auxiliary is removed.

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to direct the diastereoselective addition of a methyl group to a 3-fluoropyridine-4-carboxaldehyde derivative. Alternatively, a chiral auxiliary could be used to control the stereoselective reduction of a ketone. Common chiral auxiliaries include oxazolidinones (Evans auxiliaries), pseudoephedrine, and various amino alcohols. uwindsor.cadu.ac.inorgsyn.orgacs.org

The general workflow for a chiral auxiliary-mediated synthesis is as follows:

Attachment of the chiral auxiliary to a prochiral substrate.

Diastereoselective reaction to create the new stereocenter.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

The following table lists some common chiral auxiliaries and their applications in asymmetric synthesis.

| Chiral Auxiliary | Type of Reaction | Typical Diastereoselectivity | Reference |

| Oxazolidinones (Evans) | Aldol, Alkylation | High | uwindsor.ca |

| Pseudoephedrine | Alkylation | High | uwindsor.ca |

| Camphorsultam | Aldol, Michael Addition | High | uwindsor.ca |

Enzyme-Catalyzed Biotransformations for Chiral Resolution

The production of enantiomerically pure this compound is critical for its application in pharmaceuticals, where stereoisomers can exhibit vastly different biological activities. Enzyme-catalyzed biotransformations offer a highly selective and environmentally benign approach to achieve chiral resolution. Dynamic kinetic resolution (DKR), in particular, can theoretically achieve a 100% yield of the desired enantiomer.

Ketoreductases (KREDs) and lipases are the most common enzymes employed for the synthesis of chiral alcohols. nih.gov

Ketoreductase-Mediated Asymmetric Reduction : A prochiral ketone precursor, 4-acetyl-3-fluoropyridine, can be asymmetrically reduced to either the (R)- or (S)-enantiomer of this compound. This is achieved using stereocomplementary KREDs that deliver a hydride from a cofactor, typically NADPH or NADH, to opposite faces of the ketone. The regeneration of the expensive cofactor is crucial for process viability and is often accomplished in situ using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase, or a glucose/glucose dehydrogenase system. nih.gov Several studies have demonstrated the successful use of KREDs expressed in engineered E. coli to produce chiral alcohols with high enantiomeric excess (e.e.) and yield. nih.gov

Lipase-Catalyzed Kinetic Resolution : Alternatively, a racemic mixture of this compound can be resolved using lipases through enantioselective acylation. In this process, one enantiomer is preferentially acylated by an acyl donor (e.g., vinyl acetate), allowing for the separation of the slower-reacting alcohol enantiomer from its esterified counterpart. The efficiency of this resolution is determined by the enzyme's enantioselectivity (E-value). While this method is effective, the maximum theoretical yield for the desired enantiomer is 50%.

The choice of enzyme, solvent, and reaction conditions is critical for achieving high stereoselectivity. nih.gov Continuous-flow microreactor systems have also been shown to improve the efficiency of enzyme-catalyzed reactions by providing better control over reaction parameters and enabling easier product isolation. nih.gov

Table 1: Potential Enzymatic Approaches for Chiral Synthesis of this compound

| Method | Starting Material | Enzyme Class | Key Features | Theoretical Max. Yield |

|---|---|---|---|---|

| Asymmetric Reduction | 4-Acetyl-3-fluoropyridine | Ketoreductase (KRED) | Requires NADPH/NADH cofactor regeneration. Can be tuned to produce either (R) or (S) enantiomer. | 100% |

| Kinetic Resolution | Racemic this compound | Lipase | Enantioselective acylation of one enantiomer. Requires separation of alcohol and ester. | 50% |

Derivatization Strategies and Functional Group Transformations of this compound

Further modification of this compound is essential for exploring its structure-activity relationship in various applications. Derivatization can be targeted at the ethanol (B145695) side chain or the fluoropyridine ring.

The hydroxyl group of the ethanol side chain is a versatile handle for numerous functional group transformations.

Oxidation : Oxidation of the secondary alcohol yields the corresponding ketone, 4-acetyl-3-fluoropyridine. This transformation can be achieved using a variety of standard oxidizing agents.

Etherification and Esterification : The hydroxyl group can be readily converted to ethers or esters through reactions with alkyl halides or acyl chlorides/anhydrides, respectively. These modifications can alter the compound's polarity, lipophilicity, and metabolic stability.

Nucleophilic Substitution : Activation of the hydroxyl group, for instance by conversion to a mesylate or tosylate, facilitates nucleophilic substitution. This allows for the introduction of a wide range of functionalities, including azides, nitriles, and amines, at the benzylic position.

The electronic properties of the fluoropyridine ring dictate the regioselectivity of its functionalization. The fluorine atom is a weak ortho-, para-director for electrophilic substitution but a strong meta-director, while activating the ring for nucleophilic aromatic substitution (SNAr). acs.orgnih.gov

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. researchgate.net Using a strong base like lithium diisopropylamide (LDA), deprotonation can be directed to a specific position by a directing group. For the 3-fluoropyridine scaffold, deprotonation typically occurs at the C2 or C4 position. The presence of the 4-(1-hydroxyethyl) group on this compound would likely influence this regioselectivity. Subsequent quenching of the resulting organometallic intermediate with an electrophile allows for the introduction of various substituents. researchgate.net This approach provides a reliable method to install functional groups at specific vacant positions on the pyridine ring. researchgate.net

To utilize powerful palladium-catalyzed cross-coupling reactions, an additional halogen (Cl, Br, I) is typically required on the fluoropyridine ring. wikipedia.orglibretexts.org These reactions are fundamental for constructing carbon-carbon and carbon-nitrogen bonds. wikipedia.orgrug.nl

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent (boronic acid or ester) with a halide. libretexts.org It is a robust method for forming biaryl structures. For a hypothetical 2-bromo-3-fluoro-4-(1-hydroxyethyl)pyridine, Suzuki coupling would enable the introduction of various aryl or heteroaryl groups at the 2-position. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligand (e.g., dppf, RuPhos), and base is crucial for achieving high yields. claremont.educlaremont.eduresearchgate.netnih.gov

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst under mild, basic conditions. wikipedia.orgorganic-chemistry.orglibretexts.org This method would allow for the introduction of alkynyl moieties onto a halogenated this compound scaffold, which are valuable for further transformations or as structural elements in their own right. soton.ac.uk

Buchwald-Hartwig Amination : This reaction is a cornerstone for C-N bond formation, coupling an amine with an aryl halide. wikipedia.orgrug.nlorganic-chemistry.org It has largely replaced harsher classical methods. wikipedia.org Applying this to a halogenated derivative of this compound would provide access to a wide array of substituted amino-pyridines. The development of sterically hindered and electron-rich phosphine ligands has been critical to expanding the scope of this reaction to include a broad range of amines and aryl halides. wikipedia.orgresearchgate.netnih.gov

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling on Halopyridines

| Reaction | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Coupled Partner |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane, Toluene, H₂O | Boronic acid/ester |

| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Et₃N, piperidine | THF, DMF | Terminal alkyne |

| Buchwald-Hartwig | Pd(OAc)₂/BINAP or Pd₂(dba)₃/XPhos | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | Primary/secondary amine |

Process Optimization and Scale-Up Considerations for this compound Synthesis

Transitioning the synthesis of this compound from laboratory scale to industrial production requires careful optimization of the entire process to ensure safety, cost-effectiveness, and reproducibility.

Key considerations include:

Route Scouting : Evaluating different synthetic routes to identify the most efficient, economical, and environmentally friendly option. This includes assessing the cost and availability of starting materials and reagents.

Parameter Optimization : Systematically optimizing reaction parameters such as temperature, pressure, reaction time, and stoichiometry to maximize yield and minimize the formation of impurities. Design of Experiments (DoE) is a valuable tool in this phase.

Catalyst Selection and Loading : For catalytic steps, minimizing the loading of expensive transition metal catalysts (like palladium) is a primary economic driver. Screening for highly active catalysts that operate efficiently at low concentrations is essential.

Solvent and Reagent Choice : Selecting solvents and reagents that are inexpensive, readily available, have low toxicity, and are easily recoverable is crucial for sustainable and safe large-scale production. cetjournal.it

Work-up and Purification : Developing a robust and scalable purification protocol is critical. The preference is for crystallization over chromatographic purification, as it is generally more cost-effective and easier to implement on a large scale.

Safety Assessment : A thorough evaluation of the thermal stability of reactants and intermediates, as well as the potential for runaway reactions, must be conducted.

Waste Management : Developing a strategy for the treatment and disposal of waste streams in an environmentally responsible manner is a key component of green chemistry and process scale-up. cetjournal.it

For chiral synthesis, the scale-up of enzymatic resolutions or asymmetric reductions requires optimization of fermentation (for whole-cell biocatalysts) or enzyme production, as well as developing efficient methods for enzyme immobilization and recovery to reduce costs. enamine.net

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Fluoropyridin 4 Yl Ethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. Through the application of various one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of the proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) nuclei in 1-(3-Fluoropyridin-4-yl)ethanol can be achieved.

1D and 2D NMR Techniques for Complete Assignment

The structural elucidation of this compound is accomplished through a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, complemented by 2D techniques such as COSY, HSQC, and HMBC. youtube.comsdsu.eduyoutube.comepfl.chemerypharma.com

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons on the pyridine (B92270) ring, the methine proton of the ethanol (B145695) group, the hydroxyl proton, and the methyl protons. The splitting patterns of these signals, governed by spin-spin coupling, are crucial for assigning their positions relative to one another.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. organicchemistrydata.orglibretexts.orgwisc.edu The chemical shifts are influenced by the electronic environment of each carbon. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF), while the carbon bearing the hydroxyl group will appear in the typical range for secondary alcohols. Aromatic carbons will resonate in the downfield region of the spectrum. libretexts.orgwisc.edu

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. spectrabase.com For this compound, a single resonance is expected, and its chemical shift and coupling to adjacent protons (nJFH) provide further structural confirmation.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.eduemerypharma.com It will show correlations between adjacent protons, for instance, between the methine proton and the methyl protons of the ethanol side chain, and between the aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹JCH). sdsu.eduyoutube.comepfl.ch It allows for the unambiguous assignment of protonated carbons by linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH). youtube.comyoutube.comepfl.ch It is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular skeleton by showing correlations across several bonds. For example, correlations would be expected between the methyl protons and the methine carbon, as well as the aromatic carbon at position 4 of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the through-space proximity of nuclei. This is particularly useful for determining the preferred conformation of the molecule. nih.gov

Interactive Data Table: Predicted NMR Assignments for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D Correlations |

| H2 (Pyridine) | ~8.4 | ~149 (d, JCF ≈ 15 Hz) | COSY: H6; HMBC: C3, C4, C6 |

| H5 (Pyridine) | ~7.3 | ~124 | COSY: H6; HMBC: C3, C4, C6 |

| H6 (Pyridine) | ~8.4 | ~139 (d, JCF ≈ 5 Hz) | COSY: H2, H5; HMBC: C2, C4, C5 |

| CH (Ethanol) | ~5.0 (q) | ~65 | COSY: CH₃, OH; HSQC: C(Ethanol); HMBC: C4, C(Pyridine), CH₃ |

| OH (Ethanol) | Variable (s) | - | COSY: CH |

| CH₃ (Ethanol) | ~1.5 (d) | ~25 | COSY: CH; HSQC: C(Ethanol); HMBC: CH, C(Ethanol) |

| C3 (Pyridine) | - | ~158 (d, ¹JCF ≈ 250 Hz) | HMBC: H2, H5 |

| C4 (Pyridine) | - | ~145 | HMBC: H2, H5, H6, CH |

Note: The chemical shift values are approximate and can be influenced by the solvent and concentration. 'd' denotes a doublet, 'q' a quartet, and 's' a singlet. J-coupling values are illustrative.

Conformational Analysis via NMR

The rotational freedom around the C4-C(ethanol) single bond in this compound allows for different spatial arrangements, or conformations, of the ethanol substituent relative to the pyridine ring. nih.gov NMR spectroscopy, particularly through the use of NOESY experiments and the analysis of coupling constants, can provide valuable insights into the preferred conformation in solution. nih.gov

By observing through-space correlations in a NOESY spectrum, it is possible to determine which protons are, on average, closer to each other. For instance, a NOE between the methine proton of the ethanol group and one of the adjacent aromatic protons (H5) would suggest a conformation where the ethanol side chain is oriented towards that side of the pyridine ring. The magnitude of three-bond proton-proton coupling constants (³JHH) can also be related to the dihedral angle between the coupled protons via the Karplus equation, offering another avenue for conformational analysis.

Solid-State NMR Studies

While solution-state NMR provides information about the average structure and dynamics of a molecule in a given solvent, solid-state NMR (ssNMR) offers a unique window into the molecular structure and packing in the crystalline or amorphous solid state. nih.govosti.govnih.govrsc.orgvub.be In the solid state, molecules are typically locked into a single conformation, and anisotropic interactions, which are averaged out in solution, become observable.

For this compound, ssNMR could be employed to:

Determine the precise molecular conformation in the solid state.

Investigate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, which dictate the crystal packing.

Characterize polymorphism, which is the ability of a compound to exist in more than one crystalline form.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly used to obtain high-resolution spectra of solid samples. osti.gov By combining ssNMR data with techniques like X-ray diffraction, a complete picture of the solid-state structure can be constructed.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, typically to within a few parts per million (ppm). rsc.org This precision allows for the determination of the elemental composition of the parent ion. For this compound (C₇H₈FNO), the calculated exact mass can be compared to the experimentally measured value, providing strong evidence for the proposed molecular formula.

Interactive Data Table: HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 142.0663 |

| [M+Na]⁺ | 164.0482 |

| [M-H]⁻ | 140.0520 |

Note: These values are calculated based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides detailed information about the connectivity of atoms within the molecule.

For this compound, characteristic fragmentation pathways in positive ion mode would likely involve:

Loss of water: A common fragmentation for alcohols, leading to an ion with m/z corresponding to [M+H-H₂O]⁺. youtube.comlibretexts.org

Alpha-cleavage: Cleavage of the bond between the carbinol carbon and the pyridine ring, or the carbinol carbon and the methyl group. youtube.comlibretexts.orgmiamioh.edulibretexts.org

Loss of small neutral molecules from the pyridine ring: Such as HCN.

By analyzing the masses of the fragment ions, the fragmentation pathways can be pieced together, providing further confirmation of the proposed structure.

Interactive Data Table: Predicted Key MS/MS Fragments of [this compound+H]⁺ (m/z 142.07)

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 124.06 | [M+H - H₂O]⁺ |

| 127.05 | Loss of CH₃ |

| 96.04 | [C₅H₃FN]⁺ (Loss of C₂H₅OH) |

| 79.03 | [C₄H₂FN]⁺ (Loss of HCN from m/z 124) |

Note: The fragmentation pattern can be influenced by the ionization method and collision energy.

Ion Mobility-Mass Spectrometry for Isomer Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that provides an additional dimension of separation to conventional mass spectrometry, making it highly effective for distinguishing between isomers. polyu.edu.hk While standard mass spectrometry separates ions based on their mass-to-charge ratio (m/z), IM-MS separates them based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. polyu.edu.hkexlibrisgroup.com This separation provides a measure of the ion's rotationally averaged collision cross-section (CCS), which is a characteristic physical property related to its three-dimensional structure. researchgate.net

For a compound like this compound, IM-MS is invaluable for differentiating it from its structural isomers, such as positional isomers (e.g., 1-(2-Fluoropyridin-3-yl)ethanol) or constitutional isomers. These isomers possess the same exact mass and would be indistinguishable by a conventional mass spectrometer. However, their different atomic arrangements result in distinct three-dimensional shapes and, consequently, different CCS values. In an IM-MS experiment, the ions of these different isomers would exhibit different drift times through the mobility cell, allowing for their clear separation and individual identification. exlibrisgroup.com

Furthermore, IM-MS can be applied to distinguish between chiral isomers (enantiomers) of this compound. While enantiomers have identical CCS values in an achiral environment, their separation can be achieved by introducing a chiral selector molecule into the drift gas. chemrxiv.org The transient diastereomeric complexes formed between the enantiomers and the chiral selector have different stabilities and conformations, leading to distinct CCS values and separable drift times. chemrxiv.org

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. thermofisher.com When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending). thermofisher.com The resulting spectrum is a unique fingerprint of the molecule's functional groups.

For this compound, the key functional groups are the hydroxyl (-OH) group, the C-O bond of the alcohol, and the fluoropyridinyl aromatic system. The O-H bond exhibits a characteristic broad and strong absorption band in the region of 3200-3600 cm⁻¹. libretexts.orglibretexts.org The C-O stretching vibration is typically observed in the 1050-1260 cm⁻¹ range. libretexts.org The aromatic pyridine ring will show C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. instanano.com The C-F stretch gives a strong absorption typically in the 1000-1400 cm⁻¹ range.

Interactive Table: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3350 | O-H Stretch | Alcohol | Strong, Broad |

| ~3050 | C-H Stretch | Aromatic (Pyridine) | Medium |

| ~2970 | C-H Stretch | Aliphatic (CH₃, CH) | Medium |

| ~1590 | C=C / C=N Stretch | Aromatic Ring | Medium-Strong |

| ~1470 | C-H Bend | Aliphatic (CH₃) | Variable |

| ~1250 | C-F Stretch | Fluoroaromatic | Strong |

| ~1100 | C-O Stretch | Secondary Alcohol | Strong |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It involves the inelastic scattering of monochromatic light (typically from a laser), where the frequency shift between the incident and scattered light corresponds to the molecule's vibrational modes. nih.gov A Raman spectrum provides a detailed "molecular fingerprint," which is highly specific to the compound's structure and can be used for unambiguous identification. nih.gov

In the Raman spectrum of this compound, strong signals are expected for the aromatic ring breathing modes, which are often more intense in Raman than in IR. The C-F stretch is also Raman active. While the O-H stretch is typically weak in Raman spectroscopy, other functional groups provide a rich and detailed spectrum. This technique is particularly useful for studying samples in aqueous solutions, where water's strong IR absorption can be problematic. nih.gov

Interactive Table: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3060 | C-H Stretch | Aromatic (Pyridine) | Strong |

| ~2975 | C-H Stretch | Aliphatic (CH₃, CH) | Strong |

| ~1600 | Ring Breathing | Aromatic Ring | Very Strong |

| ~1250 | C-F Stretch | Fluoroaromatic | Medium |

| ~1000 | Ring Breathing | Aromatic Ring | Strong |

| ~850 | C-C Stretch | Aliphatic | Medium |

X-ray Crystallography and Single-Crystal Diffraction Analysis for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. nih.gov For a chiral molecule like this compound, single-crystal X-ray diffraction analysis is the gold standard for unambiguously determining its absolute stereochemistry (i.e., whether the chiral center has an R or S configuration). researchgate.netnih.gov

The technique relies on a phenomenon known as anomalous dispersion (or resonant scattering). researchgate.net When the X-ray wavelength used is near the absorption edge of an atom in the crystal, it causes small but measurable differences in the intensities of specific pairs of reflections (known as Bijvoet pairs). thieme-connect.de By analyzing these intensity differences, the absolute structure of the molecule can be determined, often expressed by the Flack parameter, which should refine to a value near zero for the correct enantiomer. researchgate.net

In addition to absolute stereochemistry, the analysis provides precise bond lengths, bond angles, and details about the crystal packing, including intermolecular interactions like hydrogen bonding (from the alcohol group) and π-stacking (from the pyridine rings).

Interactive Table: Representative Crystallographic Data for a Small Organic Molecule

| Parameter | Example Value | Description |

| Chemical Formula | C₇H₈FNO | Molecular formula of the compound. |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁ | The symmetry elements within the unit cell. |

| a (Å) | 8.5 | Unit cell dimension. |

| b (Å) | 5.4 | Unit cell dimension. |

| c (Å) | 15.2 | Unit cell dimension. |

| β (°) | 98.5 | Unit cell angle. |

| Volume (ų) | 685.0 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| Flack Parameter | 0.02(5) | Value close to 0 confirms the absolute configuration. |

Advanced Spectroscopic Methods for Mechanistic Studies

Understanding the reaction mechanisms involved in the synthesis or transformation of this compound can be achieved using advanced, often time-resolved, spectroscopic methods. Techniques such as in-situ FT-IR or Raman spectroscopy allow for the real-time monitoring of a chemical reaction.

For instance, during the reduction of the precursor ketone, 4-acetyl-3-fluoropyridine, to form this compound, one could use in-situ FT-IR to track the disappearance of the strong ketone carbonyl (C=O) absorption band (around 1700 cm⁻¹) while simultaneously observing the emergence of the broad alcohol O-H stretch (around 3350 cm⁻¹) and the C-O stretch. This provides direct evidence of the reaction progress and can help in identifying the formation of any transient intermediates, thus elucidating the reaction pathway and kinetics. Similarly, advanced Nuclear Magnetic Resonance (NMR) techniques, such as Diffusion-Ordered Spectroscopy (DOSY), can be employed to study reaction mixtures and the association of different species in solution, providing insights into intermolecular interactions that may influence the reaction mechanism.

Computational Chemistry and in Silico Analysis of 1 3 Fluoropyridin 4 Yl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations provide a static, ground-state view of the molecule's electronic properties.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. Calculations for 1-(3-Fluoropyridin-4-yl)ethanol, typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine its optimized geometry and a suite of electronic properties that dictate its reactivity. researchgate.netcore.ac.uk The fluorine atom at the C3 position and the ethanol (B145695) substituent at the C4 position significantly modulate the electron distribution across the pyridine (B92270) ring. rsc.org

Global reactivity descriptors derived from the energies of the frontier molecular orbitals (HOMO and LUMO) are critical for understanding the molecule's chemical behavior. These descriptors include chemical hardness (η), which measures resistance to charge transfer, and the electrophilicity index (ω), which quantifies the ability of the molecule to accept electrons. researchgate.net Studies on related fluoropyridines show that halogen substitution impacts these reactivity parameters, which are also influenced by the solvent environment. researchgate.net

Illustrative Global Reactivity Descriptors for this compound

Calculated in vacuum using DFT at the B3LYP/6-311++G(d,p) level of theory. Values are hypothetical and for illustrative purposes based on similar compounds.

| Descriptor | Symbol | Formula | Illustrative Value |

|---|---|---|---|

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.55 eV |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -4.30 eV |

| Electrophilicity Index | ω | µ2 / 2η | 3.62 eV |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. wolfram.comlibretexts.orgmdpi.comyoutube.com For this compound, the MEP surface reveals distinct regions of charge concentration.

The most negative potential (typically colored red) is expected to be localized around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the ethanol group, indicating these are prime sites for electrophilic attack and hydrogen bond donation. researchgate.netresearchgate.net The fluorine atom, despite its high electronegativity, also influences the potential of the adjacent ring carbons. Regions of positive potential (blue) are generally found around the hydrogen atoms, particularly the hydroxyl proton of the ethanol group, making it a likely hydrogen bond donor. youtube.com These maps are crucial for understanding non-covalent interactions in biological systems. chemrxiv.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions. sciencepublishinggroup.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. researchgate.net

In this compound, the HOMO is likely distributed over the pyridine ring and the oxygen atom of the ethanol group, while the LUMO is expected to be centered on the pyridine ring. The electron-withdrawing fluorine atom tends to lower the energy of both frontier orbitals. aip.org A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net Analysis of similar fluorinated pyridines shows that the position of the fluorine substituent significantly modulates the orbital energies and the resulting energy gap. rsc.orguni-kiel.de

Illustrative Frontier Orbital Properties for this compound

Calculated in vacuum using DFT at the B3LYP/6-311++G(d,p) level of theory. Values are hypothetical and for illustrative purposes.

| Property | Illustrative Value |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.75 eV |

| HOMO-LUMO Gap (ΔE) | 5.10 eV |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. By simulating the molecule's movements in a solvent box (e.g., water or ethanol), one can explore its conformational landscape and interactions with the surrounding solvent molecules. nih.govarxiv.orgresearchgate.net

For this compound, MD simulations would be particularly useful for:

Conformational Sampling: Identifying the most stable rotational conformations (rotamers) around the C-C and C-O bonds of the ethanol substituent.

Solvent Effects: Analyzing the hydrogen bonding network formed between the molecule's hydroxyl group, pyridine nitrogen, and fluorine atom with solvent molecules. Studies show that ethanol's presence in an aqueous solution can significantly alter hydration structures. nih.gov

Flexibility: Assessing the flexibility of the ethanol side chain relative to the more rigid pyridine ring.

These simulations provide a bridge between the theoretical properties of a single molecule and its behavior in a condensed phase, which is more representative of a biological environment.

Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. hilarispublisher.com Pyridine-containing compounds are known inhibitors of various enzymes, particularly kinases. nih.govmdpi.comresearchgate.net Given its structure, this compound could be docked into the active site of a relevant protein target, such as Epidermal Growth Factor Receptor (EGFR) kinase, to predict its binding affinity and interaction patterns. researchgate.net

A hypothetical docking study would likely reveal key interactions:

Hydrogen Bonding: The hydroxyl group of the ethanol moiety could act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen could act as an acceptor. hilarispublisher.com

Pi-Stacking: The aromatic pyridine ring could form π-π or cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. mdpi.com

Halogen Bonding: The fluorine atom could potentially form halogen bonds with backbone carbonyl oxygens or other electron-rich groups in the protein. hilarispublisher.com

The docking score, an estimate of the binding free energy, helps to rank potential inhibitors and prioritize them for further experimental testing. nih.gov

Illustrative Docking Results for this compound

Hypothetical docking against a kinase active site (e.g., EGFR). Results are for illustrative purposes.

| Parameter | Illustrative Value / Residues |

|---|---|

| Binding Energy (kcal/mol) | -7.5 |

| Hydrogen Bonds | Met793, Asp855 |

| Pi-Cation Interaction | Lys745 |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov To develop a QSAR model for this compound derivatives, a library of analogs would be designed by modifying substituents on the pyridine ring or the ethanol side chain. kfupm.edu.sa

For each analog, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated. Using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), a model is built that relates these descriptors to a measured biological activity (e.g., IC₅₀). kfupm.edu.sa A robust QSAR model, validated by statistical parameters like the correlation coefficient (R²) and cross-validation coefficient (Q²), can predict the activity of new, unsynthesized derivatives. nih.gov This allows for the rational design of more potent compounds and provides insights into the structural requirements for activity.

Scientific Investigations of this compound Remain Undisclosed in Public Research

Despite a thorough search of publicly available scientific literature, no specific data or research findings have been identified for the chemical compound this compound regarding its medicinal chemistry, biological activity, or structure-activity relationships. Extensive queries for information on its in vitro pharmacological profiling, including enzyme inhibition studies, receptor binding assays, and cellular assays, yielded no relevant results for this specific molecule or its close analogs.

Consequently, it is not possible to provide an article detailing the medicinal chemistry and biological activity investigations of this compound and its analogs as outlined in the user's request. The requested sections on enzyme inhibition (such as MAO-B), receptor binding, target engagement in cellular pathways, and structure-activity relationship (SAR) studies, including the impact of fluorine positioning and side chain modifications, could not be populated with scientifically accurate and specific information.

The absence of published data suggests that if research on this compound has been conducted, it has not been disclosed in the public domain through scientific journals, patents, or conference proceedings accessible via standard search methodologies. Therefore, the creation of an authoritative and evidence-based article on this specific compound is not feasible at this time.

Table of Mentioned Compounds

Since no specific analogs or related compounds with available data were found in the context of the requested biological activities for this compound, a table of compounds as requested in the instructions cannot be generated.

Medicinal Chemistry and Biological Activity Investigations of 1 3 Fluoropyridin 4 Yl Ethanol and Its Analogs

Structure-Activity Relationship (SAR) Studies of 1-(3-Fluoropyridin-4-yl)ethanol Analogs

Bioisosteric Replacements on the Pyridine (B92270) Ring

There is no specific information available in the public domain regarding bioisosteric replacement studies performed on the pyridine ring of this compound. Medicinal chemistry strategies often involve the substitution of key structural motifs with bioisosteres to modulate a compound's physicochemical properties, biological activity, and pharmacokinetic profile. For a fluoropyridine ring, such replacements could theoretically include other halogenated pyridines, or different heterocyclic systems altogether, to fine-tune electronic and steric interactions with a biological target. However, without experimental data, any discussion of specific replacements for this compound remains speculative.

Mechanism of Action Elucidation

The mechanism of action for this compound has not been elucidated in published research. The process of determining how a compound exerts its effects at a molecular level is fundamental to drug development.

Target Identification and Validation

There are no publicly available studies that identify or validate a specific biological target for this compound. Target identification would be the first step in understanding its biological activity, followed by validation to confirm that modulation of the target leads to the desired therapeutic effect.

Molecular Pathway Analysis

In the absence of an identified target, no molecular pathway analysis for this compound has been reported. Such an analysis would typically investigate the downstream signaling cascades and cellular processes affected by the compound's interaction with its target.

In Vivo Pharmacological Evaluation of this compound Derivatives

No in vivo pharmacological evaluations of this compound or its derivatives are described in the accessible scientific literature. These studies are critical for assessing a compound's efficacy and effects in a living organism.

Potential Therapeutic Applications and Drug Discovery Implications

Given the lack of biological data, the potential therapeutic applications of this compound are currently unknown. The fluoropyridine scaffold is present in a number of biologically active compounds with diverse therapeutic uses. For instance, related structures are found in inhibitors of targets such as glycine (B1666218) transporter 1 (GlyT1), which have potential in treating schizophrenia. nih.gov Other pyridine-containing molecules have been investigated as RAF inhibitors for cancer therapy and ATR kinase inhibitors for their antitumor activity. acs.orgnih.gov Furthermore, derivatives of pyridines have shown promise as antimicrobial agents. rsc.org

The commercial availability of this compound and its analogs suggests their use as building blocks in the synthesis of more complex molecules. bldpharm.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comfrontierspecialtychemicals.combldpharm.combldpharm.com It is plausible that this compound is utilized in proprietary drug discovery programs that are not publicly disclosed. Without published research, any discussion of its therapeutic implications remains speculative. The scientific community awaits further research to uncover the potential of this and similar fluorinated pyridine compounds.

Advanced Methodologies in 1 3 Fluoropyridin 4 Yl Ethanol Research

Radiolabeling Strategies for PET Imaging and Biodistribution Studies (e.g., ¹⁸F-labeling)

Positron Emission Tomography (PET) is a noninvasive imaging technology that provides quantitative information about the in-vivo biodistribution of a radiolabeled compound. nih.gov For molecules like 1-(3-Fluoropyridin-4-yl)ethanol, which already contains a fluorine atom, the introduction of the positron-emitting isotope Fluorine-18 (¹⁸F) is a primary strategy for developing PET radiotracers.

The most common approach for ¹⁸F-labeling is through nucleophilic substitution. This involves synthesizing a precursor molecule where a leaving group is positioned at the site intended for radiolabeling. For a derivative of this compound, this would typically not involve replacing the existing stable ¹⁹F atom but rather labeling a different position on the molecule or on an analogous structure designed for radiolabeling. A common method involves the reaction of a precursor with a dried [¹⁸F]fluoride-potassium-Kryptofix 2.2.2 (K¹⁸F/K₂₂₂) complex. nih.gov For instance, a precursor with a nitro or trimethylammonium leaving group could be used to facilitate the introduction of ¹⁸F.

The general radiosynthesis process involves several key steps:

Production of [¹⁸F]Fluoride: Typically produced in a cyclotron.

Activation: The aqueous [¹⁸F]fluoride is dried and activated using a phase-transfer catalyst like Kryptofix 2.2.2 and potassium carbonate. nih.gov

Radiolabeling Reaction: The activated [¹⁸F]fluoride is reacted with the precursor molecule in a suitable organic solvent (e.g., acetonitrile (B52724), DMSO) at an elevated temperature. nih.gov

Purification: The resulting ¹⁸F-labeled compound is purified, often using semi-preparative High-Performance Liquid Chromatography (HPLC) to separate it from unreacted precursors and byproducts. nih.gov

Formulation: The purified radiotracer is formulated in a biocompatible solution, such as saline with a small percentage of ethanol (B145695), for in-vivo administration. nih.gov

Once the radiolabeled tracer is prepared, biodistribution studies are conducted, typically in animal models like rats or mice. nih.gov The tracer is administered intravenously, and at various time points, tissues and organs are collected to measure the concentration of radioactivity, which is expressed as a percentage of the injected dose per gram of tissue (%ID/g). nih.gov These studies are essential for understanding where the compound accumulates in the body and for assessing its potential to reach a desired biological target.

Table 1: Key Parameters in ¹⁸F-Labeling and Biodistribution Studies

| Parameter | Description | Common Methodologies | Relevance to this compound Research |

|---|---|---|---|

| Precursor Design | Synthesis of a molecule with a suitable leaving group (e.g., nosylate, tosylate, nitro group) for nucleophilic substitution with ¹⁸F. | Multi-step organic synthesis. | Crucial for achieving efficient and specific incorporation of ¹⁸F onto the core scaffold or a derivative. |

| Radiolabeling Conditions | Optimization of reaction temperature, time, solvent, and base (e.g., K₂CO₃). | Microwave-assisted heating; use of K¹⁸F/K₂₂₂ complex in acetonitrile or DMSO. nih.govnih.gov | Determines the radiochemical yield and synthesis time, which is critical given the 109.8-minute half-life of ¹⁸F. |

| Purification | Isolation of the desired radiotracer from the reaction mixture. | Semi-preparative HPLC followed by solid-phase extraction (SPE) using cartridges like C18 Sep-Pak. nih.govnih.gov | Ensures high radiochemical purity (>99%) required for in-vivo studies. |

| Biodistribution Analysis | Measurement of tracer uptake in various organs and tissues over time. | Intravenous injection in animal models (e.g., rats), followed by tissue harvesting and gamma counting. nih.gov | Provides essential data on target engagement, off-target accumulation, and clearance profile. |

High-Throughput Screening of this compound Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large numbers of compounds to identify "hits" with activity against a specific biological target. thermofisher.com For this compound, HTS would involve creating a library of chemical analogues by modifying its structure and then testing this library for a desired biological effect.

An HTS campaign begins with the development of a robust and automated assay. pharmaron.com These assays can be biochemical (measuring enzyme activity) or cell-based (measuring a cellular response). pharmaron.com A wide range of detection methods are available, including fluorescence intensity, fluorescence polarization, luminescence, and high-content imaging. pharmaron.com

The process for screening a library of this compound derivatives would follow these steps:

Library Generation: A focused library of compounds is synthesized, maintaining the core fluoropyridine ethanol scaffold while varying peripheral chemical groups to explore the structure-activity relationship (SAR).

Assay Development: An assay is optimized for the HTS platform, ensuring it is sensitive, reproducible, and has a low rate of false positives. thermofisher.com Key parameters like the Z'-score are used to validate assay quality. pharmaron.com

Automated Screening: The compound library is tested using a fully automated system, often in 384- or 1536-well plate formats, capable of screening thousands of compounds per day. pharmaron.com

Hit Identification and Confirmation: Compounds that show activity above a certain threshold are identified as "hits." These hits are then re-tested to confirm their activity and rule out artifacts.

Dose-Response Analysis: Confirmed hits are further characterized by testing them at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀). nih.gov

Table 2: High-Throughput Screening (HTS) Campaign Workflow

| Phase | Objective | Key Activities | Example Readouts |

|---|---|---|---|

| Assay Development | Create a robust, miniaturized, and automated assay. | Target validation, reagent optimization, signal-to-background optimization, Z'-factor determination. pharmaron.com | Fluorescence, Luminescence, AlphaLISA, HTRF. pharmaron.com |

| Primary Screen | Identify "hits" from a large compound library. | Screening the entire library at a single concentration. | Raw signal intensity or % inhibition/activation. |

| Hit Confirmation | Confirm the activity of initial hits and eliminate false positives. | Re-testing of hits from fresh compound stock. | Confirmation of activity in the primary assay. |

| Dose-Response | Determine the potency of confirmed hits. | Testing hits across a range of concentrations (e.g., 10-point curve). | Calculation of IC₅₀ or EC₅₀ values. nih.gov |

| Hit-to-Lead | Prioritize hits for further chemical optimization. | SAR analysis, secondary/orthogonal assays, initial ADME profiling. | Potency, selectivity, and initial developability data. |

Fragment-Based Drug Design Incorporating the Fluoropyridine Ethanol Scaffold

Fragment-Based Drug Design (FBDD) offers an alternative to HTS for identifying lead compounds. FBDD starts with screening libraries of small, low-molecular-weight molecules ("fragments") to find those that bind weakly but efficiently to the target protein. nih.gov These fragment hits then serve as starting points for building more potent, drug-like molecules. biorxiv.org

The fluoropyridine ethanol scaffold itself could be considered a fragment. In an FBDD approach, this scaffold or similar fragments would be screened against a target of interest using highly sensitive biophysical techniques capable of detecting weak binding interactions, such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR).

The FBDD process can be broken down into several stages:

Fragment Screening: A library of fragments is screened to identify binders. The key is using methods that can reliably detect weak affinities (micromolar to millimolar range). nih.gov

Hit Validation and Structural Characterization: The binding of hit fragments is confirmed, and their binding mode is determined, most commonly by X-ray crystallography. nih.gov This provides a detailed 3D picture of how the fragment interacts with the target protein.

Fragment Elaboration: Once a fragment hit like the fluoropyridine ethanol moiety is validated, medicinal chemists use this structural information to design new molecules. This can be done by "growing" the fragment to engage nearby pockets on the protein surface or by "linking" two different fragments that bind to adjacent sites. biorxiv.org Computational models are often used to guide this optimization process. nih.gov

The advantage of FBDD is that it allows for a more efficient exploration of chemical space and often produces lead compounds with better physicochemical properties compared to traditional HTS hits. biorxiv.org

Table 3: Stages of Fragment-Based Drug Design (FBDD)

| Stage | Primary Goal | Common Techniques | Outcome |

|---|---|---|---|

| Fragment Screening | Identify low-molecular-weight fragments that bind to the target. | X-ray Crystallography, NMR, SPR, Fluorescence Correlation Spectroscopy. nih.gov | A set of validated fragment "hits" with confirmed binding. |

| Structural Analysis | Determine the precise binding mode of the fragment hits. | X-ray crystallography of the protein-fragment complex. nih.gov | High-resolution 3D structure of the fragment in the binding site. |

| Fragment Elaboration | Grow or link fragments to increase potency and selectivity. | Structure-guided medicinal chemistry, computational modeling, R group enumeration. nih.gov | More potent lead compounds with improved affinity. |

| Lead Optimization | Refine the lead compound to achieve desired drug-like properties. | Iterative cycles of synthesis and testing for potency, selectivity, and ADME properties. | A pre-clinical drug candidate. |

Chemoproteomics and Activity-Based Protein Profiling for Target Validation

Identifying the specific protein target(s) of a bioactive compound is a critical step in understanding its mechanism of action and potential side effects. Chemoproteomics and Activity-Based Protein Profiling (ABPP) are powerful mass spectrometry-based strategies for identifying protein-small molecule interactions directly in complex biological systems, such as cell lysates or tissues. nih.govnih.gov

Activity-Based Protein Profiling (ABPP) employs chemical probes that are designed to react with the active sites of specific enzyme families in an activity-dependent manner. nih.gov For instance, to validate the target of a this compound derivative that inhibits a serine hydrolase, a competitive ABPP experiment could be performed. In this setup, a proteome is pre-incubated with the compound, and then treated with a broad-spectrum serine hydrolase probe (e.g., a fluorophosphonate-based probe). nih.gov If the compound binds to a specific serine hydrolase, it will block the binding of the probe. By using quantitative mass spectrometry, the proteins whose probe-labeling is reduced can be identified as targets of the compound. nih.gov This approach not only confirms target engagement but can also reveal off-target activities across an entire enzyme family. nih.gov

Label-Free Chemoproteomics methods can identify targets without the need for a reactive probe. One such technique is Limited Proteolysis-Mass Spectrometry (LiP-MS). This method relies on the principle that when a small molecule binds to a protein, it can induce conformational changes that alter the protein's susceptibility to digestion by a protease. By comparing the proteolytic peptide patterns of a proteome in the presence and absence of the compound, it is possible to identify proteins that have been structurally perturbed by binding, thus revealing them as potential targets. nih.gov Machine learning algorithms can be used to analyze the complex data and assign a score to identify the most likely protein targets. nih.gov

These chemoproteomic approaches are invaluable for:

De novo target identification: Discovering the unknown molecular target of a compound identified in a phenotypic screen.

Target validation: Confirming that a compound engages its intended target in a native biological context.

Selectivity profiling: Assessing the compound's interactions across the entire proteome to identify potential off-targets, which is crucial for predicting potential toxicity. nih.gov

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Fluoropyridin-4-yl)ethanol, and what analytical techniques confirm its purity and structure?

- Synthetic Routes :

- Friedel-Crafts Acylation : React 3-fluoro-4-hydroxypyridine with acetyl chloride in the presence of AlCl₃ to form 1-(3-fluoropyridin-4-yl)ethanone, followed by reduction using NaBH₄ or LiAlH₄ to yield the ethanol derivative .

- Alternative Pathway : Direct substitution of a halogenated pyridine precursor with ethanolamine under nucleophilic conditions, though this requires precise control of reaction temperature and pH to avoid side reactions .

- Analytical Techniques :

- NMR Spectroscopy : and NMR to confirm substitution patterns and purity. Fluorine's anisotropic effects can complicate splitting patterns, requiring high-resolution instruments .

- X-ray Crystallography : Use SHELX-97 for structure refinement to resolve ambiguities in stereochemistry or bond angles, especially critical for verifying the ethanol group's orientation .

Q. How does the fluorine substitution at the 3-position of the pyridine ring influence the compound's electronic properties and reactivity?

- Electronic Effects : The fluorine atom acts as a strong electron-withdrawing group, reducing electron density on the pyridine ring. This enhances the compound's susceptibility to nucleophilic aromatic substitution at the 4-position, where the ethanol group is attached .

- Reactivity Implications :

- Stabilizes intermediates in oxidation reactions (e.g., conversion to ketones via mild oxidizing agents like MnO₂).

- Hinders electrophilic substitution due to deactivation of the aromatic ring, necessitating harsh conditions for further functionalization .

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Over-Oxidation : During reduction steps (e.g., ethanone to ethanol), excess LiAlH₄ may lead to over-reduction or cleavage of the pyridine ring. Use controlled stoichiometry and low temperatures .

- By-Product Formation : Competing nucleophilic attack at the 2-position of the pyridine ring can occur. Introduce steric hindrance via bulky protecting groups or optimize solvent polarity to favor 4-position reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Hybrid DFT Calculations : Combine B3LYP/6-311+G(d,p) methods to model NMR chemical shifts, accounting for solvent effects (e.g., DMSO vs. CDCl₃). Compare results with experimental data to identify discrepancies in ring conformation .

- Crystallographic Validation : Use SHELXL-refined X-ray structures to benchmark computational models, particularly for verifying bond lengths and angles distorted by fluorine's electronegativity .

Q. What strategies are effective for enantioselective synthesis of chiral derivatives of this compound?

- Chiral Catalysts : Employ Sharpless epoxidation or Noyori asymmetric hydrogenation to introduce chirality in the ethanol group. For example, Ru(BINAP) catalysts achieve >90% enantiomeric excess (ee) in related fluoropyridine systems .

- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze ester derivatives of the racemic mixture, separating enantiomers .

Q. How can researchers design in vivo studies to evaluate the neuropharmacological potential of this compound, considering blood-brain barrier (BBB) penetration?

- LogP Optimization : Modify substituents to achieve a LogP ~2–3 (ideal for BBB penetration). Introduce methyl groups to the ethanol moiety to balance hydrophobicity without compromising solubility .

- Structural Analogues : Benchmark against 3-fluoropyridin-4-yl derivatives with proven CNS activity, such as GSK-3β inhibitors. Perform docking studies using PDB structures (e.g., 4ACD) to predict binding affinity .

Q. What role does this compound play in inhibiting enzymes like GSK-3β, and how can this be validated experimentally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。